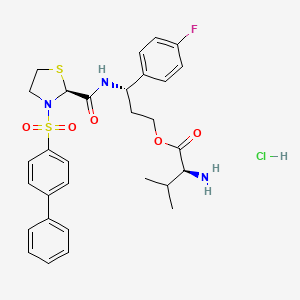

Ebopiprant hydrochloride

説明

特性

CAS番号 |

2005486-32-6 |

|---|---|

分子式 |

C30H35ClFN3O5S2 |

分子量 |

636.2 g/mol |

IUPAC名 |

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C30H34FN3O5S2.ClH/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21;/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35);1H/t26-,27-,29-;/m0./s1 |

InChIキー |

BKHLLRSGQHTVMA-VFGMFICWSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

OBE-022; OBE 022; OBE022 |

製品の起源 |

United States |

Foundational & Exploratory

Ebopiprant Hydrochloride: A Deep Dive into its Antagonistic Action on the Prostaglandin F2α Receptor in Myometrial Cells

For Immediate Release

GENEVA, Switzerland and JERSEY CITY, N.J. – December 9, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ebopiprant (B607259) hydrochloride (formerly OBE022), a novel, orally active and selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist, within human myometrial cells. Developed for the potential treatment of preterm labor, ebopiprant represents a targeted therapeutic approach to mitigating uterine contractions. This document, intended for researchers, scientists, and drug development professionals, elucidates the molecular interactions and downstream signaling pathways modulated by ebopiprant, supported by quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms.

Contrary to initial hypotheses, ebopiprant does not target the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Instead, extensive preclinical research has definitively identified its mechanism as the competitive and reversible inhibition of the PGF2α receptor, also known as the FP receptor.[1][2] This targeted antagonism effectively counteracts the contractile signals initiated by PGF2α in the myometrium, the smooth muscle layer of the uterus.

Core Mechanism of Action: Antagonism of the PGF2α Receptor

Prostaglandin F2α is a potent uterotonic agent that plays a critical role in the initiation and progression of labor.[3] Its effects are mediated through the FP receptor, a G-protein coupled receptor (GPCR) predominantly linked to Gαq and Gαi proteins in myometrial cells.[3][4] The binding of PGF2α to the FP receptor triggers a signaling cascade that culminates in myometrial contraction.

Ebopiprant hydrochloride functions by competitively binding to the FP receptor, thereby preventing the binding of endogenous PGF2α and disrupting the downstream signaling cascade. This antagonistic action leads to a reduction in the strength and frequency of uterine contractions.[5][6]

The PGF2α-Induced Contraction Signaling Pathway

The binding of PGF2α to its receptor on myometrial cells initiates a well-defined signaling pathway:

-

G-Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq and Gi proteins.[3][4]

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4][7]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4]

-

Calcium-Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the formation of Ca2+-calmodulin complexes.

-

Myosin Light Chain Kinase Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Muscle Contraction: MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Ebopiprant's Point of Intervention

Ebopiprant, as a selective FP receptor antagonist, intervenes at the very first step of this cascade. By occupying the PGF2α binding site on the FP receptor, it prevents the conformational changes necessary for G-protein activation, effectively blocking the entire downstream signaling pathway and inhibiting myometrial contraction.

Quantitative Data

The potency and selectivity of ebopiprant (and its active metabolite OBE002) have been characterized in various preclinical studies. The following tables summarize the key quantitative data available.

| Compound | Receptor | Species | Binding Affinity (Ki) | Reference |

| Ebopiprant (OBE022) | FP Receptor | Human | 1 nM | [8][9] |

| Ebopiprant (OBE022) | FP Receptor | Rat | 26 nM | [8][9] |

| Compound | Assay | Cell Type | Parameter | IC50 | Reference |

| N582707 (Novel FP Antagonist) | PGF2α-stimulated Ca2+ release | MYLA (immortalised myometrial cell line) | Fmax | 21.26 nM | [4] |

| N582707 (Novel FP Antagonist) | PGF2α-stimulated Ca2+ release | MYLA (immortalised myometrial cell line) | AUC | 50.43 nM | [4] |

| N582707 (Novel FP Antagonist) | PGF2α-stimulated Ca2+ release | MYLA (immortalised myometrial cell line) | Frequency of Ca2+ oscillations | 22.15 nM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ebopiprant and the PGF2α signaling pathway in myometrial cells.

In Vitro Myometrial Strip Contractility Assay

This assay is fundamental for assessing the direct effect of compounds on uterine muscle contraction.

1. Tissue Preparation:

-

Myometrial biopsies are obtained from consenting patients undergoing cesarean section.

-

The tissue is immediately placed in physiological salt solution (PSS) and transported to the laboratory.

-

Longitudinal strips of myometrium (approximately 2 mm x 10 mm) are dissected.

2. Experimental Setup:

-

Each myometrial strip is mounted in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

-

The strips are allowed to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams, during which time they typically begin to exhibit spontaneous contractions.

3. Data Collection and Analysis:

-

Once stable spontaneous contractions are established, baseline contractility is recorded for a 30-minute period.

-

To induce contractions, a specific agonist such as PGF2α (e.g., 1 µM) is added to the organ bath.

-

After a stable contractile response to the agonist is achieved, increasing concentrations of the antagonist (e.g., ebopiprant) are added cumulatively to the bath.

-

The effect of the antagonist on the frequency, amplitude, and duration of contractions is recorded.

-

Data are typically analyzed by measuring the area under the curve (AUC) of the contractile activity over a set period.

-

IC50 values are calculated from the concentration-response curves.

Intracellular Calcium Measurement in Cultured Myometrial Cells

This assay elucidates the effect of compounds on the key second messenger in myometrial contraction.

1. Cell Culture:

-

Primary human myometrial cells are isolated from biopsies and cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

-

Alternatively, an immortalized human myometrial cell line (e.g., MYLA) can be used.[4]

-

Cells are seeded onto glass-bottomed dishes and grown to a suitable confluency.

2. Calcium Indicator Loading:

-

Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C in a buffer solution.

-

After loading, the cells are washed to remove excess dye.

3. Live-Cell Imaging:

-

The dish containing the loaded cells is placed on the stage of an inverted fluorescence microscope equipped with a live-cell imaging system.

-

A baseline fluorescence is recorded.

-

Cells are then stimulated with PGF2α in the presence or absence of various concentrations of the antagonist (ebopiprant).

-

Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

4. Data Analysis:

-

The fluorescence signals are analyzed to determine parameters such as the peak amplitude of the calcium response (Fmax), the area under the curve (AUC), and the frequency of calcium oscillations.[4]

-

IC50 values for the inhibition of the PGF2α-induced calcium response are determined from concentration-response curves.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the point of intervention of ebopiprant.

Caption: PGF2α signaling pathway leading to myometrial contraction.

Caption: Ebopiprant antagonizes the FP receptor, blocking contraction.

Conclusion

This compound operates as a selective and potent antagonist of the prostaglandin F2α (FP) receptor in myometrial cells. By competitively inhibiting the binding of PGF2α, ebopiprant effectively abrogates the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent uterine muscle contraction. This targeted mechanism of action holds promise for the therapeutic intervention in conditions characterized by excessive or premature myometrial activity, such as preterm labor. Further clinical investigation is warranted to fully elucidate the efficacy and safety of ebopiprant in this indication.

References

- 1. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]

- 5. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first-in-human trial in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. reprocell.com [reprocell.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]

In Vitro Assays for Determining Ebopiprant Hydrochloride Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (B607259) hydrochloride is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. As a critical mediator in various physiological and pathological processes, including uterine contractions, inflammation, and intraocular pressure regulation, the FP receptor is a significant target for therapeutic intervention. Ebopiprant has been investigated for its potential in treating conditions such as preterm labor. This technical guide provides an in-depth overview of the core in vitro assays used to characterize the pharmacological activity of ebopiprant hydrochloride. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key pathways and workflows to aid researchers in the assessment of this and similar compounds.

PGF2α Receptor Signaling Pathway

The PGF2α receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligand, PGF2α, the receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event that triggers various cellular responses, including smooth muscle contraction.

Quantitative Data Summary

The following table summarizes the quantitative data for ebopiprant's parent compound, OBE002, in inhibiting PGF2α-induced activity in a human myometrial cell line. This data is crucial for comparing the potency of ebopiprant with other compounds.

| Compound | Assay | Parameter | Cell Line | Agonist | IC50 (nM) | Reference |

| OBE002 | Calcium Release | Fmax | MYLA | 1 µM PGF2α | 21.26 | [1] |

| OBE002 | Calcium Release | AUC | MYLA | 1 µM PGF2α | 50.43 | [1] |

| OBE002 | Calcium Release | Frequency | MYLA | 1 µM PGF2α | 22.15 | [1] |

Key In Vitro Experimental Protocols

Detailed methodologies for the primary assays used to characterize ebopiprant's activity are provided below. These protocols are designed to be a comprehensive guide for researchers.

Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of ebopiprant for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of ebopiprant for the PGF2α receptor.

Materials:

-

Cell membranes expressing the human PGF2α receptor.

-

Radioligand (e.g., [3H]-PGF2α).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

Experimental Workflow:

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of ebopiprant or vehicle (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ebopiprant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ebopiprant to inhibit the PGF2α-induced increase in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of ebopiprant in blocking PGF2α-induced calcium release.

Materials:

-

Cells expressing the human PGF2α receptor (e.g., HEK293 or a myometrial cell line like MYLA).[1]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

PGF2α.

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Pluronic F-127 (to aid in dye loading).

-

Probenecid (to prevent dye leakage).

-

Fluorescence plate reader with dual excitation capabilities.

Experimental Workflow:

Protocol:

-

Seed cells expressing the FP receptor into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the presence of Pluronic F-127 for a specified time at 37°C.

-

Wash the cells with buffer to remove the extracellular dye. Probenecid can be included in the buffer to prevent the active transport of the dye out of the cells.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Using a fluorescence plate reader, measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Inject PGF2α into the wells to stimulate the cells and immediately begin recording the fluorescence ratio over time.

-

The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response or the area under the curve for each well.

-

Determine the percent inhibition of the PGF2α-induced response by ebopiprant at each concentration.

-

Plot the percent inhibition against the logarithm of the ebopiprant concentration and fit the data to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay provides a more direct measure of PLC activation by quantifying the accumulation of a stable downstream metabolite of IP3.

Objective: To determine the functional potency (IC50) of ebopiprant in blocking PGF2α-induced IP1 accumulation.

Materials:

-

Cells expressing the human PGF2α receptor.

-

PGF2α.

-

This compound.

-

Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[2]

-

HTRF-compatible plate reader.

Experimental Workflow:

References

Ebopiprant Hydrochloride: A Preclinical and Clinical Pharmacokinetic and Pharmacodynamic Profile

Disclaimer: No publicly available data on the pharmacokinetics or pharmacodynamics of ebopiprant (B607259) hydrochloride in non-human primates were identified as of the last update of this document. The following guide provides a comprehensive overview based on available preclinical data in other species and clinical data in humans, alongside detailed, hypothetical experimental protocols for non-human primate studies.

Introduction

Ebopiprant hydrochloride (formerly known as OBE022) is a selective, orally bioavailable antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor.[1][2] It is being developed as a potential therapeutic agent for conditions driven by PGF2α-mediated signaling, most notably for the treatment of preterm labor.[1][2] By blocking the PGF2α receptor, ebopiprant aims to reduce uterine contractions, prevent cervical ripening, and decrease inflammation associated with preterm birth.[1] This technical guide summarizes the known pharmacokinetic and pharmacodynamic properties of ebopiprant and provides detailed hypothetical protocols for its evaluation in non-human primate models.

Mechanism of Action and Signaling Pathway

Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002. OBE002 is a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon binding PGF2α, activates downstream signaling cascades leading to various physiological effects, including smooth muscle contraction.

Prostaglandin F2α (PGF2α) Receptor Signaling Pathway

The binding of PGF2α to its receptor (FP receptor) on the cell surface initiates a cascade of intracellular events. This typically involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation are key drivers of myometrial (uterine muscle) contraction. Ebopiprant, through its active metabolite, competitively blocks the FP receptor, thereby inhibiting this signaling pathway and reducing uterine contractility.

PGF2α Receptor Signaling Pathway

Pharmacokinetics

As no data in non-human primates are available, this section presents pharmacokinetic data from a first-in-human clinical trial in healthy postmenopausal women.[2][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of OBE002 (Active Metabolite) in Healthy Postmenopausal Women Following Oral Administration of Ebopiprant (OBE022) [2][3]

| Parameter | Single Ascending Dose (10-1300 mg) | Multiple Ascending Dose (100-1000 mg/day for 7 days) |

| Tmax (h) | ~1 | Not Reported |

| t½ (h) | 8 - 11 | 22 - 29 |

| Food Effect | No clinically significant interaction. Peak exposure reduced to 80%, but AUC remained bioequivalent. | Not Reported |

Note: The prodrug OBE022 was rapidly absorbed and converted to its active metabolite OBE002.[2]

Experimental Protocols (Hypothetical for Non-Human Primates)

The following protocols describe a potential approach for evaluating the pharmacokinetics of ebopiprant in a non-human primate model, such as the cynomolgus or rhesus monkey.

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending oral doses of ebopiprant.

-

Animals: A cohort of healthy, adult male or female non-human primates (e.g., cynomolgus monkeys, n=3-5 per dose group).

-

Housing and Acclimation: Animals would be housed in accordance with AAALAC guidelines and acclimated to the study conditions.[4]

-

Dosing: Animals would receive a single oral dose of this compound via gavage. Dose levels could range from a low dose (e.g., 1 mg/kg) to a high dose (e.g., 100 mg/kg), with escalating doses administered to different groups of animals.

-

Sample Collection: Blood samples (approx. 1 mL) would be collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[5]

-

Sample Processing: Plasma would be separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of ebopiprant (OBE022) and its active metabolite (OBE002) would be determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Objective: To evaluate the safety, tolerability, and steady-state pharmacokinetics of multiple oral doses of ebopiprant.

-

Animals: Similar to the SAD study.

-

Dosing: Animals would receive daily oral doses of ebopiprant for a specified duration (e.g., 7 days).

-

Sample Collection: Blood samples would be collected at various time points after the first dose and after the last dose to assess steady-state concentrations.

-

Analysis: Similar to the SAD study, with a focus on accumulation and steady-state parameters.

Pharmacokinetic Study Workflow

Pharmacodynamics

Preclinical pharmacodynamic data for ebopiprant are available from studies in pregnant rats and mice.[6][7]

Data Presentation

Table 2: Pharmacodynamic Effects of Ebopiprant (OBE022) and its Active Metabolite (OBE002) in Rodent Models [6][7]

| Species | Model | Effect |

| Rat | Near-term pregnant | Reduced spontaneous uterine contractions. |

| Mouse | RU486-induced parturition | Delayed parturition. Showed synergistic effects in combination with nifedipine. |

Experimental Protocols (Hypothetical for Non-Human Primates)

The following protocol outlines a potential study to assess the pharmacodynamic effects of ebopiprant on uterine contractility in a pregnant non-human primate model.

-

Objective: To evaluate the efficacy of ebopiprant in inhibiting uterine contractions.

-

Animals: Pregnant non-human primates (e.g., cynomolgus or rhesus monkeys) in the third trimester of gestation.

-

Instrumentation: Animals would be surgically instrumented with telemetry devices to continuously monitor intrauterine pressure (IUP) and electromyographic (EMG) activity of the myometrium.[8][9]

-

Induction of Uterine Contractions: Uterine contractions could be induced by a continuous intravenous infusion of oxytocin. The infusion rate would be titrated to achieve stable, submaximal contractions.[8]

-

Dosing: Once stable contractions are established, a single oral dose of ebopiprant or placebo would be administered.

-

Pharmacodynamic Assessment: The primary endpoint would be the change in uterine contractility, quantified as the frequency, amplitude, and duration of contractions, or the area under the IUP curve. These parameters would be monitored continuously before and after drug administration.

-

Blood Sampling: Concurrent blood samples would be collected to correlate plasma drug concentrations with the observed pharmacodynamic effects.

Pharmacodynamic Study Workflow

Conclusion

This compound is a promising oral antagonist of the PGF2α receptor with potential applications in the management of preterm labor. While there is a lack of specific pharmacokinetic and pharmacodynamic data in non-human primates, preclinical studies in rodents have demonstrated its efficacy in reducing uterine contractions. Furthermore, a first-in-human study has provided initial insights into its pharmacokinetic profile in humans. The hypothetical experimental protocols outlined in this guide provide a framework for future non-human primate studies that would be crucial for further elucidating the preclinical profile of this compound and supporting its continued clinical development.

References

- 1. ObsEva Presents PROLONG Phase 2a Proof-of-Concept Data on Ebopiprant (OBE022) for the Treatment of Spontaneous Preterm Labor at the RCOG Virtual World Congress 2021 - BioSpace [biospace.com]

- 2. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first-in-human trial in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. az.research.umich.edu [az.research.umich.edu]

- 5. Pharmacokinetic and metabolomic studies with a BIO 300 Oral Powder formulation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebopiprant Hydrochloride: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebopiprant (B607259) hydrochloride (also known as OBE-022) is a selective, orally active antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor).[1][2] It is under investigation as a potential therapeutic agent for the treatment of preterm labor.[3][4] By targeting the FP receptor, ebopiprant aims to reduce uterine contractions and inflammation associated with preterm labor, offering a potential first-in-class treatment option with a favorable safety profile compared to non-specific prostaglandin inhibitors. This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and key experimental data related to ebopiprant hydrochloride.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of ebopiprant. The molecular structure is characterized by a complex arrangement of aromatic and heterocyclic moieties, with multiple stereocenters.

Table 1: Chemical and Physical Properties of Ebopiprant and its Hydrochloride Salt

| Property | Value | Source(s) |

| IUPAC Name | (S)-3-((S)-3-([1,1'-Biphenyl]-4-ylsulfonyl)thiazolidine-2-carboxamido)-3-(4-fluorophenyl)propyl L-valinate hydrochloride | [2] |

| Synonyms | OBE-022, Ebopiprant HCl | [2] |

| Chemical Formula | C30H35ClFN3O5S2 | [2] |

| Molecular Weight | 636.19 g/mol | [2] |

| CAS Number | 2005486-32-6 | [2] |

| Predicted pKa (Strongest Acidic) | 12.72 | [3] |

| Predicted pKa (Strongest Basic) | 7.48 | [3] |

| Solubility | Soluble in DMSO. Formulations for in vivo studies have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil. | [5] |

Mechanism of Action: Prostaglandin F2α Receptor Antagonism

Ebopiprant is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] The FP receptor is a G protein-coupled receptor (GPCR) that, upon binding PGF2α, initiates a signaling cascade leading to various physiological effects, including myometrial contraction.

In the context of preterm labor, PGF2α plays a crucial role in stimulating uterine contractions. By competitively inhibiting the binding of PGF2α to the FP receptor, ebopiprant effectively blocks this signaling pathway, leading to a reduction in the strength and frequency of uterine contractions.[4][6]

Signaling Pathway

The binding of PGF2α to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response. Ebopiprant, by blocking the initial binding of PGF2α, prevents the initiation of this entire cascade.

Experimental Data and Protocols

Receptor Binding Affinity

The binding affinity of ebopiprant for the human FP receptor has been determined through competitive radioligand binding assays.

Table 2: Ebopiprant Binding Affinity

| Parameter | Species | Value |

| Ki | Human | 1 nM |

| Ki | Rat | 26 nM |

Source:[5]

This protocol is a representative method for determining the binding affinity of a test compound like ebopiprant to the human FP receptor.

Materials:

-

Membrane preparations from cells stably expressing the human Prostanoid FP receptor.

-

Radioligand: [3H]-Prostaglandin F2α.

-

Assay Buffer: 50 mM Tris-HCl pH 6.0, 0.5% BSA.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4.

-

Unlabeled PGF2α (for determination of non-specific binding).

-

Test compound (e.g., ebopiprant) at various concentrations.

-

96-well filter plates (e.g., Unifilter 96 GF/C).

-

Scintillation fluid.

-

Scintillation counter (e.g., TopCount®).

Procedure:

-

Membrane Preparation: Thaw frozen membrane preparations on ice and resuspend in assay buffer to a final concentration of approximately 15 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL per well:

-

150 µL of diluted membrane preparation.

-

25 µL of [3H]-PGF2α at a final concentration of approximately 3 nM.

-

25 µL of either:

-

Assay buffer (for total binding).

-

A high concentration of unlabeled PGF2α (e.g., 3 µM) (for non-specific binding).

-

Test compound at various concentrations.

-

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Efficacy: Inhibition of Uterine Contractions

Preclinical studies have demonstrated that the active metabolite of ebopiprant, OBE002, effectively inhibits spontaneous, oxytocin-induced, and PGF2α-induced contractions in human myometrial tissue in vitro.[7] These studies provide a strong rationale for the tocolytic potential of ebopiprant.

Note: A detailed, publicly available protocol for the specific in vitro uterine contraction assays used for ebopiprant has not been identified.

Clinical Efficacy: The PROLONG Study

The PROLONG study (NCT03369262) was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept trial designed to assess the efficacy and safety of ebopiprant in pregnant women with spontaneous preterm labor.[8]

Table 3: Key Design Elements of the PROLONG Study

| Parameter | Description |

| Population | Pregnant women with spontaneous preterm labor (gestational age 24-34 weeks). |

| Intervention | Ebopiprant (1000 mg loading dose, followed by 500 mg twice daily for 7 days) or placebo, in addition to standard of care (atosiban). |

| Primary Outcomes | Rate of delivery within 48 hours and 7 days of starting treatment. |

| Key Findings | In singleton pregnancies, ebopiprant reduced the rate of delivery at 48 hours by over 50% compared to placebo. The incidence of maternal, fetal, and neonatal adverse events was comparable between the two groups. |

Synthesis and Characterization

Detailed information regarding the specific synthetic route and comprehensive characterization data (NMR, Mass Spectrometry) for this compound are not extensively available in the public domain, likely due to the proprietary nature of this information for a compound under clinical development.

Conclusion

This compound is a promising, selective PGF2α receptor antagonist with demonstrated preclinical and early clinical efficacy in reducing uterine contractions, a key driver of preterm labor. Its targeted mechanism of action suggests a favorable safety profile, avoiding the potential fetal side effects associated with non-specific prostaglandin synthesis inhibitors. Further clinical development will be crucial to fully elucidate its therapeutic potential in managing preterm birth. This technical guide provides a foundational understanding of the molecular and pharmacological properties of this compound for the scientific and drug development community.

References

- 1. PGF<sub>2α</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of ebopiprant to delay preterm birth after oral administration in pregnant women with spontaneous preterm labor receiving atosiban: a phase 2a, double-blind, parallel group, randomized, placebo-controlled, proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organon.com [organon.com]

The Discovery and Development of Ebopiprant Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebopiprant (B607259) (hydrochloride), also known as OBE022, is a first-in-class, orally active, and selective prostaglandin (B15479496) F2α (PGF2α) receptor antagonist that has been investigated for the treatment of preterm labor. By targeting the PGF2α receptor, ebopiprant aims to reduce uterine contractions, inflammation, and cervical changes associated with preterm labor, without the significant fetal side effects observed with non-specific prostaglandin synthesis inhibitors like NSAIDs. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of ebopiprant hydrochloride.

Introduction: The Unmet Need in Preterm Labor

Preterm birth is a major global health challenge and a leading cause of neonatal morbidity and mortality. The therapeutic options to manage spontaneous preterm labor are limited, and existing treatments are often associated with significant maternal and fetal side effects. Prostaglandin F2α (PGF2α) is a key mediator of uterine contractions and cervical ripening during labor.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit prostaglandin synthesis and delay preterm labor, their use is restricted due to risks of fetal complications, including premature closure of the ductus arteriosus and renal dysfunction.[3][4] This created a clear need for a more targeted therapeutic approach, leading to the development of selective PGF2α receptor antagonists like ebopiprant.

Discovery and Licensing

Ebopiprant was originally developed by Merck KGaA. In 2015, the development and commercial rights for ebopiprant (then known as OBE022) were licensed to ObsEva SA, a Swiss biopharmaceutical company focused on women's health.[4][5] ObsEva advanced the compound through preclinical and into clinical development for the treatment of preterm labor.[3][6] Subsequently, in July 2021, Organon, a global women's health company, acquired the global development, manufacturing, and commercial rights to ebopiprant from ObsEva.

Mechanism of Action

Ebopiprant is a prodrug that is readily absorbed and rapidly converted to its active metabolite, OBE002.[4] OBE002 is a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[3][7]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

PGF2a [label="Prostaglandin F2α (PGF2α)"]; FP_Receptor [label="FP Receptor\n(PGF2α Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ebopiprant [label="Ebopiprant (OBE002)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC) Activation"]; IP3_DAG [label="IP3 and DAG Production"]; Ca_Release [label="Intracellular Ca²⁺ Release"]; Myometrial_Contraction [label="Myometrial Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

PGF2a --> FP_Receptor [label="Binds to"]; FP_Receptor --> PLC; PLC --> IP3_DAG; IP3_DAG --> Ca_Release; Ca_Release --> Myometrial_Contraction; Ebopiprant --x FP_Receptor [label="Blocks", style=dashed, color="#EA4335"];

} Caption: Signaling pathway of PGF2α-induced myometrial contraction and its inhibition by ebopiprant.

The binding of PGF2α to its G-protein coupled receptor on myometrial cells activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and ultimately causing myometrial contraction. By competitively blocking the FP receptor, ebopiprant prevents these downstream signaling events, thereby reducing the frequency and force of uterine contractions.[3][7]

Preclinical Development

A series of preclinical studies were conducted to evaluate the pharmacology, pharmacokinetics, and safety of ebopiprant and its active metabolite, OBE002.

In Vitro Studies

-

Receptor Binding Affinity: Competitive radioligand binding assays were performed to determine the binding affinity of OBE002 for the human and rat PGF2α (FP) receptors.

| Compound | Receptor | Ki (nM) |

| OBE002 | Human FP Receptor | 1 |

| Rat FP Receptor | 26 |

-

Functional Assays: The inhibitory effect of OBE002 on uterine contractions was assessed in vitro using human myometrial tissue strips in an organ bath setup. These studies demonstrated that OBE002 effectively inhibited spontaneous, oxytocin-induced, and PGF2α-induced human myometrial contractions.[3][7] Furthermore, synergistic effects were observed when OBE002 was combined with other tocolytic agents such as atosiban (B549348) and nifedipine.[3][7]

In Vivo Studies

-

Pharmacodynamic and Efficacy Models: In vivo studies in pregnant rats demonstrated that oral administration of ebopiprant (OBE022) significantly reduced spontaneous and induced uterine contractions.[3][4][6] In a preterm labor model in mice, ebopiprant was shown to delay parturition.[3][7]

-

Pharmacokinetics: The pharmacokinetic profiles of ebopiprant and its active metabolite were characterized in rats and mice. Following oral administration, ebopiprant is rapidly absorbed and converted to OBE002.

-

Safety Pharmacology: A key focus of the preclinical safety evaluation was the assessment of potential fetal side effects commonly associated with non-specific prostaglandin inhibitors. In animal models, ebopiprant did not cause premature closure of the ductus arteriosus or impair fetal renal function, highlighting its selective mechanism of action.[3][7]

Clinical Development

The clinical development of ebopiprant has primarily focused on its use for the treatment of spontaneous preterm labor.

Phase 1 Studies

A first-in-human Phase 1 study was conducted in 70 healthy post-menopausal female volunteers to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of ebopiprant.[3][6] The study found that ebopiprant was well-tolerated.[4] Following oral administration, ebopiprant was readily absorbed and converted to its active metabolite, OBE002, with a median half-life of 7 to 15 hours, supporting once or twice daily dosing.[4]

Phase 2a "PROLONG" Trial (NCT03369262)

The PROLONG study was a Phase 2a, randomized, double-blind, placebo-controlled, proof-of-concept trial designed to assess the efficacy and safety of ebopiprant as an add-on therapy to atosiban for the treatment of spontaneous preterm labor.[8][9][10][11]

-

Study Design: A total of 113 pregnant women between 24 and 34 weeks of gestation with spontaneous preterm labor were randomized to receive either ebopiprant or a placebo, in addition to the standard-of-care treatment with atosiban (an oxytocin (B344502) receptor antagonist).[1][8] The treatment duration was 7 days.[1][8]

dot graph TD { rankdir="LR"; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge[fontname="Arial", color="#5F6368"];

Screening [label="Screening of Pregnant Women\n(24-34 weeks gestation,\nspontaneous preterm labor)"]; Randomization [label="Randomization (n=113)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Ebopiprant + Atosiban"]; GroupB [label="Placebo + Atosiban"]; Dosing [label="7-Day Treatment Period\nEbopiprant: 1000mg loading dose,\nthen 500mg twice daily"]; FollowUp [label="Follow-up and\nEfficacy/Safety Assessment"];

Screening --> Randomization; Randomization --> GroupA; Randomization --> GroupB; GroupA --> Dosing; GroupB --> Dosing; Dosing --> FollowUp; } Caption: Workflow of the Phase 2a PROLONG clinical trial.

-

Efficacy Results: The primary endpoint was the proportion of women who did not deliver within 48 hours of starting treatment.

| Outcome | Ebopiprant + Atosiban (n=56) | Placebo + Atosiban (n=55) | Odds Ratio (90% CI) |

| Delivery within 48 hours (Overall) | 12.5% (7/56) | 21.8% (12/55) | 0.52 (0.22, 1.23) |

| Delivery within 48 hours (Singleton Pregnancies) | 12.5% (5/40) | 26.8% (11/41) | 0.39 (0.15, 1.04) |

The results showed a trend towards a reduction in the rate of delivery within 48 hours in the ebopiprant group, particularly in women with singleton pregnancies.[1][5][8]

-

Safety and Tolerability: The incidence of maternal, fetal, and neonatal adverse events was comparable between the ebopiprant and placebo groups, indicating that ebopiprant was well-tolerated in this patient population.[1][5][8][9] In an earlier part of the study, there was one reported non-serious adverse event of fatigue considered possibly related to the study drug.

Experimental Protocols

In Vitro Human Myometrial Contraction Assay (Organ Bath)

-

Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing Cesarean section. The tissue is dissected into small strips (e.g., 2x2x10 mm) and mounted in an organ bath chamber.[5][12][13]

-

Experimental Setup: The tissue strips are suspended between a fixed hook and an isometric force transducer in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[12][13]

-

Contraction Measurement: The tissue is allowed to equilibrate and develop spontaneous contractions. The force of these contractions is recorded by the transducer. To study induced contractions, a uterotonic agent such as PGF2α or oxytocin is added to the bath.

-

Drug Incubation: To assess the inhibitory effect of a compound like OBE002, it is added to the organ bath at various concentrations, and the change in the frequency and amplitude of myometrial contractions is measured. IC50 values can then be calculated from the concentration-response curves.[5]

Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the PGF2α (FP) receptor are prepared from a suitable cell line or tissue source.[8]

-

Assay Principle: A radiolabeled ligand for the FP receptor (e.g., [3H]-PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., OBE002).

-

Separation and Detection: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity on the filter is then quantified using a scintillation counter.[8]

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value of the test compound is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound represents a targeted approach to the management of preterm labor by selectively antagonizing the PGF2α receptor. Preclinical studies have demonstrated its efficacy in reducing uterine contractions without the adverse fetal effects associated with non-specific prostaglandin inhibitors. The Phase 2a PROLONG trial provided initial evidence of its potential clinical benefit and a favorable safety profile. The development of ebopiprant highlights the progress in understanding the molecular mechanisms of parturition and the potential for developing safer and more effective tocolytic agents. Further clinical investigation is warranted to fully establish the role of ebopiprant in the prevention of preterm birth.

References

- 1. ObsEva Presents PROLONG Phase 2a Proof-of-Concept Data on Ebopiprant (OBE022) for the Treatment of Spontaneous Preterm Labor at the RCOG Virtual World Congress 2021 - BioSpace [biospace.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. ObsEva Announces Completion of Phase 1 First-in-Women Study of OBE022 for the Treatment of Preterm Labor - M Ventures [m-ventures.com]

- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ObsEva begins Phase I clinical programme of OBE022 to treat pre-term labour - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Efficacy and safety of ebopiprant to delay preterm birth after oral administration in pregnant women with spontaneous preterm labor receiving atosiban: a phase 2a, double-blind, parallel group, randomized, placebo-controlled, proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Isolated organ/tissue test – organ bath [panlab.com]

- 13. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebopiprant Hydrochloride: A Technical Guide to its Prostaglandin Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (B607259) hydrochloride (also known as OBE022) is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, investigated for its potential therapeutic applications, notably in the management of preterm labor.[1][2][3] Its mechanism of action centers on its ability to competitively and reversibly inhibit the binding of prostaglandin F2α (PGF2α) to the FP receptor, thereby modulating downstream signaling pathways involved in myometrial contractions and other physiological processes.[4] This technical guide provides an in-depth overview of the binding affinity of ebopiprant's active metabolite, OBE002, to prostaglandin receptors, details the experimental protocols for assessing this affinity, and illustrates the key signaling pathways involved.

Binding Affinity of OBE002 to Prostaglandin Receptors

Ebopiprant is a prodrug that is rapidly converted to its active metabolite, OBE002.[5] Preclinical studies have established OBE002 as a highly potent and selective antagonist of the PGF2α receptor.[4] While comprehensive quantitative binding data across a full panel of prostaglandin receptors is not extensively available in the public domain, the selectivity for the FP receptor is a key characteristic highlighted in the literature.

| Receptor Subtype | Ligand | Binding Affinity (Value and Unit) | Source |

| Prostaglandin F2α (FP) | OBE002 | Highly Potent and Selective Antagonist (Specific Ki/IC50 values not publicly reported) | [4] |

| Prostaglandin E1 (EP1) | OBE002 | Not Publicly Reported | |

| Prostaglandin E2 (EP2) | OBE002 | Not Publicly Reported | |

| Prostaglandin E3 (EP3) | OBE002 | Not Publicly Reported | |

| Prostaglandin E4 (EP4) | OBE002 | Not Publicly Reported | |

| Prostaglandin D2 (DP1) | OBE002 | Not Publicly Reported | |

| Prostaglandin D2 (DP2) | OBE002 | Not Publicly Reported | |

| Prostaglandin I2 (IP) | OBE002 | Not Publicly Reported | |

| Thromboxane A2 (TP) | OBE002 | Not Publicly Reported |

Experimental Protocols

The binding affinity of a compound like ebopiprant (OBE002) to prostaglandin receptors is typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective:

To determine the binding affinity (Ki) of OBE002 for the human PGF2α (FP) receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled form of a known FP receptor agonist or antagonist, such as [³H]-PGF2α.

-

Test Compound: OBE002 (active metabolite of ebopiprant).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity FP receptor ligand (e.g., unlabeled PGF2α).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human FP receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).[6]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand ([³H]-PGF2α) to each well.

-

Add increasing concentrations of the unlabeled test compound (OBE002) to the wells.

-

For determining non-specific binding, add a saturating concentration of the unlabeled PGF2α to a set of control wells.

-

For determining total binding, add only the radioligand and assay buffer.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[6][7]

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[6]

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][9]

-

Signaling Pathways and Visualizations

The PGF2α receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[10][11] Upon binding of an agonist like PGF2α, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[12][13] Ebopiprant, as an antagonist, blocks the initiation of this cascade by preventing PGF2α from binding to the FP receptor.

Caption: PGF2α Receptor Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

References

- 1. organon.com [organon.com]

- 2. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of ebopiprant to delay preterm birth after oral administration in pregnant women with spontaneous preterm labor receiving atosiban: a phase 2a, double-blind, parallel group, randomized, placebo-controlled, proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, safety and tolerability of OBE022, a selective prostaglandin F2α receptor antagonist tocolytic: A first‐in‐human trial in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.arizona.edu [repository.arizona.edu]

- 11. researchgate.net [researchgate.net]

- 12. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Ebopiprant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebopiprant (B607259) hydrochloride (OBE022) is a selective antagonist of the prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) critically involved in myometrial contractility and inflammation. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by ebopiprant. By competitively inhibiting the binding of prostaglandin F2α (PGF2α) to the FP receptor, ebopiprant primarily attenuates the Gαq-protein-mediated signaling cascade, leading to a reduction in intracellular calcium mobilization, a key event in smooth muscle contraction. Furthermore, this document explores the potential impact of ebopiprant on other signaling pathways associated with the FP receptor, including those involving Gαi proteins and the ERK/MAPK pathway. Detailed experimental protocols for assessing the effects of ebopiprant on these pathways are provided, along with a discussion on the potential role of β-arrestin in FP receptor regulation.

Introduction to Ebopiprant Hydrochloride

This compound is an investigational drug being developed for the treatment of preterm labor.[1] It is the prodrug of the active metabolite OBE002.[2][3] Preterm birth is a major cause of neonatal morbidity and mortality, and PGF2α is a key mediator of uterine contractions and cervical ripening during labor.[1] Ebopiprant acts as a selective antagonist of the FP receptor, thereby reducing uterine contractility and inflammation associated with preterm labor.[1] Understanding the precise molecular mechanisms and downstream signaling pathways affected by ebopiprant is crucial for its clinical development and for identifying potential new therapeutic applications.

Primary Downstream Signaling Pathway: Gαq-PLC-Ca2+

The principal mechanism of action of PGF2α in the myometrium is mediated through the activation of the FP receptor, which predominantly couples to the Gαq subunit of heterotrimeric G-proteins.[4] Ebopiprant, by blocking this initial step, effectively inhibits the entire downstream cascade.

Upon PGF2α binding, the activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a primary trigger for myometrial contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction. DAG, the other second messenger, remains in the plasma membrane and activates protein kinase C (PKC), which can further contribute to the contractile response and modulate other cellular processes.

By antagonizing the FP receptor, ebopiprant prevents the PGF2α-induced activation of this Gαq-PLC-Ca2+ pathway, thereby reducing intracellular calcium levels and inhibiting myometrial contractions.

Other Implicated Signaling Pathways

While the Gαq pathway is primary, evidence suggests that the FP receptor can also couple to other G-proteins and influence additional signaling cascades.

Gαi-Mediated Signaling

Studies have indicated that the FP receptor can also couple to Gαi proteins.[4] Activation of Gαi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, PGF2α has also been shown to increase the activation of cAMP/calcium-regulated transcription factors such as cAMP response element-binding protein (CREB) and CCAAT/enhancer-binding protein beta (C/EBP-β) in myometrial cells.[5] This suggests a more complex regulation of cAMP-dependent pathways by the FP receptor. By blocking the FP receptor, ebopiprant may also modulate these Gαi-mediated effects.

ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation and inflammation. PGF2α has been shown to induce the phosphorylation and activation of ERK1/2.[6] This activation can be downstream of both Gαq/PKC and potentially Gβγ subunits released from Gαi. The antagonism of the FP receptor by compounds like ebopiprant would be expected to inhibit PGF2α-mediated ERK1/2 activation, contributing to its anti-inflammatory effects.

β-Arrestin Recruitment

β-arrestins are key regulatory proteins for GPCRs. Upon agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization (uncoupling from G-proteins), internalization, and the initiation of G-protein-independent signaling pathways.

While specific data on ebopiprant's effect on β-arrestin recruitment to the FP receptor is not yet available, this is a critical aspect of GPCR pharmacology. As an antagonist, ebopiprant would be expected to prevent PGF2α-induced β-arrestin recruitment. Assays to determine the potential for "biased agonism," where a ligand preferentially activates G-protein signaling or β-arrestin signaling, are important in modern drug development.

Quantitative Data

The following tables summarize the available quantitative data on the effects of ebopiprant's active metabolite, OBE002.

Table 1: Potency of OBE002 in Inhibiting PGF2α-Induced Calcium Mobilization in a Human Myometrial Cell Line (MYLA)

| Parameter | Value |

| IC50 for Fmax | 21.26 nM |

| IC50 for Area Under the Curve (AUC) | 50.43 nM |

| IC50 for Frequency of Ca2+ Oscillations | 22.15 nM |

Table 2: Functional Antagonism of OBE002 on Human Myometrial Contractions [2][3]

| Condition | Effect of OBE002 |

| Spontaneous contractions | Inhibition |

| Oxytocin-induced contractions | Inhibition |

| PGF2α-induced contractions | Inhibition |

| Combination with atosiban (B549348) or nifedipine | More effective inhibition |

Table 3: Selectivity of OBE002 for the FP Receptor over other Prostanoid Receptors [2]

| Receptor | Fold Selectivity for FP vs. other receptor |

| EP1 | >1000 |

| EP2 | >1000 |

| EP3 | >1000 |

| EP4 | >1000 |

| DP1 | >1000 |

| IP | >1000 |

| TP | >1000 |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of ebopiprant to inhibit PGF2α-induced increases in intracellular calcium.

Materials:

-

Human myometrial cells (e.g., MYLA or primary cells)

-

Cell culture medium

-

96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PGF2α

-

This compound (or OBE002)

-

Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader

Procedure:

-

Cell Plating: Seed human myometrial cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Wash the cells twice with HBSS with HEPES to remove excess dye.

-

Add 100 µL of HBSS with HEPES to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Compound Treatment:

-

Prepare serial dilutions of ebopiprant in HBSS with HEPES.

-

Add the ebopiprant dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare a solution of PGF2α at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in a FLIPR or fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject the PGF2α solution into each well and immediately begin recording fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the PGF2α response against the concentration of ebopiprant.

-

Determine the IC50 value of ebopiprant by fitting the data to a four-parameter logistic equation.

-

cAMP Measurement Assay

This assay determines the effect of ebopiprant on PGF2α-mediated changes in intracellular cAMP levels, relevant for the Gαi signaling pathway.

Materials:

-

Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor)

-

Cell culture medium

-

384-well white assay plates

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Forskolin (B1673556) (for Gαi-coupled receptor assays)

-

PGF2α

-

This compound

-

cAMP assay kit (e.g., HTRF or luminescence-based)

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor.

-

Antagonist Addition: Dispense the cell suspension into a 384-well plate. Add serial dilutions of ebopiprant and incubate.

-

Agonist Stimulation (for Gαi): Add a solution containing PGF2α (at its EC50-EC80) and a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a specified time (e.g., 30 minutes).

-

cAMP Detection: Add the lysis and detection reagents from the cAMP assay kit.

-

Data Acquisition: Read the plate on a compatible reader (HTRF or luminometer).

-

Data Analysis: Plot the signal against the ebopiprant concentration and calculate the IC50 value.

β-Arrestin Recruitment Assay

This assay can be used to investigate whether ebopiprant affects PGF2α-induced β-arrestin recruitment to the FP receptor.

Materials:

-

Cell line co-expressing the FP receptor fused to a larger enzyme fragment (e.g., ProLink) and β-arrestin fused to a smaller, complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter® cell line).

-

Cell culture medium

-

White, clear-bottom 384-well plates

-

Assay buffer

-

PGF2α

-

This compound

-

Chemiluminescent substrate for the complemented enzyme

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well plate and incubate.

-

Compound Addition: Add serial dilutions of ebopiprant to the wells and incubate.

-

Agonist Stimulation: Add PGF2α at its EC50-EC80 concentration and incubate for a time optimized for the receptor (e.g., 60-90 minutes).

-

Signal Detection: Add the detection reagents containing the chemiluminescent substrate.

-

Data Acquisition: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Calculate the percent inhibition of the PGF2α-induced signal for each ebopiprant concentration and determine the IC50 value.

Conclusion

This compound is a selective FP receptor antagonist that effectively inhibits the primary downstream signaling pathway responsible for PGF2α-induced myometrial contractions: the Gαq-PLC-Ca2+ cascade. By preventing the rise in intracellular calcium, ebopiprant demonstrates its potential as a tocolytic agent for the management of preterm labor. Furthermore, its antagonism of the FP receptor likely extends to the modulation of other signaling pathways, including those mediated by Gαi and the ERK/MAPK cascade, which may contribute to its anti-inflammatory properties. Further investigation into its effects on β-arrestin recruitment will provide a more complete understanding of its pharmacological profile. The experimental protocols provided herein offer a framework for the continued investigation of ebopiprant and other FP receptor modulators.

References

- 1. OBE022, an Oral and Selective Prostaglandin F 2 α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 2. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 4. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Ebopiprant Hydrochloride Efficacy In Vivo

Introduction

Ebopiprant (B607259) hydrochloride is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor.[1][2][3][4][5] Prostaglandins play a crucial role in inflammatory processes and uterine contractions.[1][3] By blocking the PGF2α receptor, ebopiprant has the potential to treat conditions associated with excessive inflammation and uterine activity, such as endometriosis and preterm labor.[1][2][3][4][5] These application notes provide a detailed protocol for evaluating the in vivo efficacy of ebopiprant hydrochloride in a murine model of endometriosis.

PGF2α Receptor Signaling Pathway

The prostaglandin F2α receptor, also known as the FP receptor, is a G-protein coupled receptor. Upon binding of its ligand, PGF2α, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and inflammatory mediator release.

Experimental Protocol: Murine Model of Endometriosis

This protocol describes a surgically-induced model of endometriosis in mice to assess the efficacy of this compound.[6][7][8]

Animal Model and Endometriosis Induction

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Procedure:

-

Ovariectomize donor mice and treat with estrogen to induce uterine growth.

-

Euthanize donor mice and aseptically remove the uterine horns.

-

Open the uterine horns longitudinally and obtain small fragments (approximately 2x2 mm) of the endometrium.

-

Anesthetize recipient mice and make a small midline incision in the abdominal wall.

-

Suture the endometrial fragments to the peritoneal wall.

-

Close the incision and allow the mice to recover for 7 days to allow for lesion establishment.

-

Study Design and Treatment

-

Groups:

-

Group 1: Sham surgery + Vehicle control

-

Group 2: Endometriosis + Vehicle control

-

Group 3: Endometriosis + this compound (Low Dose)

-

Group 4: Endometriosis + this compound (High Dose)

-

-

Sample Size: n=10 mice per group.

-

Treatment:

-

Administer this compound or vehicle daily via oral gavage for 21 days.

-

The vehicle will depend on the solubility of this compound (e.g., 0.5% carboxymethylcellulose).

-

Dose selection should be based on prior pharmacokinetic and tolerability studies.

-

Efficacy Endpoints

-

Primary Endpoint:

-

Lesion Size and Weight: At the end of the treatment period, euthanize the mice and carefully dissect the endometriotic lesions. Measure the length and width of each lesion and weigh them.

-

-

Secondary Endpoints:

-

Histological Analysis: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue morphology and inflammation.

-

Pain Assessment (Optional): Perform von Frey filament testing to assess mechanical allodynia before and after treatment.

-

Biomarker Analysis: Collect peritoneal fluid to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

-

Data Presentation

Quantitative data should be summarized in a clear and structured table format to facilitate comparison between treatment groups.

| Treatment Group | N | Mean Lesion Volume (mm³) ± SEM | Mean Lesion Weight (mg) ± SEM | Peritoneal Fluid IL-6 (pg/mL) ± SEM |

| Sham + Vehicle | 10 | - | - | Value |

| Endo + Vehicle | 10 | Value | Value | Value |

| Endo + Ebopiprant (Low) | 10 | Value | Value | Value |

| Endo + Ebopiprant (High) | 10 | Value | Value | Value |

Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This protocol provides a robust framework for assessing the in vivo efficacy of this compound in a preclinical model of endometriosis. The described endpoints will allow for a comprehensive evaluation of the compound's therapeutic potential in reducing lesion size, inflammation, and associated pain. The results from these studies can provide critical data to support further clinical development of ebopiprant for the treatment of endometriosis.

References

- 1. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 2. organon.com [organon.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Addressing a Broken Drug Pipeline for Preterm Birth: Why Early Preterm Birth is an Orphan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatimes.com [pharmatimes.com]

- 6. Modelling Endometriosis Using In Vitro and In Vivo Systems [mdpi.com]

- 7. Expert Endometriosis Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]

- 8. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]

Application Notes and Protocols: In Vitro Dose-Response Optimization for Ebopiprant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction